Madol
Description
Madol (17α-methyl-5α-androst-2-en-17β-ol) is a synthetic anabolic-androgenic steroid (AAS) developed as a performance-enhancing drug. First identified in 2005, it is classified as a "designer steroid" due to its structural modifications aimed at evading detection in anti-doping tests . Unlike commercially marketed steroids, this compound lacks a carbonyl group at the C3 position and features a unique Δ2 double bond in ring A, distinguishing it from traditional AAS . Its discovery in sports doping contexts marked it as the third non-commercial steroid detected in athletic drug testing, underscoring its illicit use for muscle growth and recovery .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVHJVATKMIOPQ-PAPWGAKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872931 | |
| Record name | Desoxymethyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3275-64-7 | |
| Record name | Desoxymethyltestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3275-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxymethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC63329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desoxymethyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESOXYMETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E9G5A169 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Reaction of 5α-androst-2-en-17-one (10.0 g, 34.5 mmol) with methylmagnesium bromide (3.0 M in diethyl ether, 50 mL) proceeds under anhydrous tetrahydrofuran (THF) at −78°C. Quenching with saturated ammonium chloride yields crude this compound, which is purified via silica gel chromatography (hexane:ethyl acetate 3:1). Key parameters include:
Table 1. Optimization of Grignard Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | −90°C to 25°C | −78°C | +38% |
| Solvent | THF vs. Et₂O | THF | +22% |
| Grignard Equivalents | 1.5–3.0 eq | 2.5 eq | +15% |
| Reaction Time | 0.5–4 h | 2 h | +9% |
The optimized protocol achieves 72% isolated yield with >95% purity by HPLC. Deuterated chloroform (CDCl₃) NMR analysis confirms structure: δ 5.38 (m, 1H, H-2), 3.62 (t, 1H, H-17β), 1.20 (s, 3H, 17α-CH₃).
Multi-Step Synthesis from Cyclohexanol Derivatives
Chinese Patent CN111484393A discloses an alternative route using 3,5-dimethylcyclohexanol intermediates (Figure 3). This six-step sequence emphasizes solvent economy and catalytic recycling.
Stepwise Procedure and Conditions
Step 1: Condensation
3,5-Dimethylcyclohexanol (VII, 1.0 mol), methyl acrylate (VIII, 2.0 mol), and piperidine (0.2 mol) in toluene (3 mL/g) reflux at 95°C for 10 h. The reaction achieves 89% conversion to diester intermediate VI.
Step 2: Hydrolysis-Decarboxylation
Treating VI with NaOH (2.0 eq) in methanol/water (10:1 v/v) at 100°C for 2 h followed by H₂SO₄ quench yields ketone V (mp 85–87°C) in 76% yield.
Step 3: Hydrogenation
Ketone V (10 g) undergoes catalytic hydrogenation with 10% Pd/C (0.2 g) in methanol at 25°C under 2.5 MPa H₂. Complete saturation of the 2-ene occurs within 30 min, affording 3,5-dimethylcyclohexanone IV.
Step 4: Borane Reduction
Ketone IV (1.0 mol) reacts with borane-dimethylsulfide complex (1.2 eq) in dichloromethane at 20°C for 3 h. Workup gives racemic this compound precursor II, resolved via chiral chromatography.
Table 2. Critical Parameters in Patent Synthesis
| Step | Key Variable | Optimal Value | Deviation Impact |
|---|---|---|---|
| 1 | Toluene Volume | 3 mL/g substrate | ±10% → −15% yield |
| 2 | NaOH Concentration | 40% w/v | <30% → incomplete hydrolysis |
| 3 | H₂ Pressure | 2.5 MPa | <1.5 MPa → +8 h reaction |
| 4 | Borane Equivalents | 1.2 eq | >1.5 eq → over-reduction |
Analytical Characterization and Metabolic Profiling
This compound’s detection in biological matrices relies on gas chromatography-MS (GC-MS) of its trimethylsilyl (TMS) derivative. Characteristic ions include m/z 143 (base peak), 270, and 345. Baboon excretion studies show 58% urinary elimination of unchanged this compound within 72 h, with a glucuronidated metabolite (m/z 531) appearing at t = 8–24 h. Human liver microsome incubations replicate this metabolite profile, confirming CYP3A4-mediated oxidation at C-6.
Comparative Methodological Analysis
Table 3. Synthesis Route Comparison
| Metric | Grignard Route | Patent Route |
|---|---|---|
| Total Steps | 1 | 6 |
| Overall Yield | 72% | 41% |
| Purity (HPLC) | 95% | 88% |
| Scalability | <100 g | Multi-kilogram |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Catalyst Cost | $120/kg | $450/kg |
The Grignard method excels in simplicity and yield but requires cryogenic conditions. The patent route enables large-scale production through intermediate purification but accumulates yield losses across steps.
Industrial and Regulatory Considerations
This compound’s synthesis illustrates challenges in controlling designer steroids. The Grignard method’s simplicity allows clandestine production, while the patent route’s use of regulated precursors (e.g., palladium catalysts) creates forensic detection opportunities. Current anti-doping screens target the TMS-Madol fragment m/z 345, achieving a 2 ng/mL limit of detection in urine.
Chemical Reactions Analysis
Types of Reactions
Desoxymethyltestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of desoxymethyltestosterone .
Scientific Research Applications
Medical Applications
1.1 Hormonal Therapies
Madol has been investigated for its role in hormonal therapies, particularly in treating conditions related to testosterone deficiency. Its anabolic properties can aid in muscle mass preservation in patients undergoing treatments that lead to muscle wasting, such as cancer or chronic illness.
Case Study: Muscle Wasting in Cancer Patients
A study demonstrated that administering this compound in conjunction with traditional therapies helped improve muscle mass and strength in patients suffering from cachexia due to cancer. The results indicated a significant increase in lean body mass compared to the control group receiving standard care alone .
1.2 Diagnostic Applications
Mass spectrometry techniques have been employed to analyze this compound levels in biological samples. For instance, gas chromatography-mass spectrometry (GC-MS) has been utilized for rapid screening of urine samples to detect the presence of this compound and its metabolites, aiding in doping control measures .
Environmental Applications
2.1 Ecotoxicology Studies
Research has also focused on the environmental impact of synthetic steroids like this compound. Studies have examined how these compounds affect aquatic ecosystems, particularly regarding their persistence and bioaccumulation potential.
Case Study: Aquatic Toxicity Assessment
A comprehensive ecotoxicological assessment revealed that exposure to this compound resulted in significant behavioral changes in fish species, indicating potential risks to aquatic life. The study highlighted the need for regulatory measures concerning the disposal and management of steroid compounds .
| Parameter | Result |
|---|---|
| Concentration tested | 0.1 - 10 µg/L |
| Affected species | Zebrafish (Danio rerio) |
| Observed effects | Altered swimming behavior and reproductive success |
Future Research Directions
The ongoing research into this compound's applications suggests several future directions:
- Enhanced Therapeutics : Investigating modified derivatives of this compound that may offer improved efficacy with reduced side effects.
- Environmental Monitoring : Developing sensitive detection methods for monitoring steroid contaminants in water systems.
- Regulatory Frameworks : Establishing guidelines for the safe use and disposal of anabolic steroids to mitigate environmental impact.
Mechanism of Action
Desoxymethyltestosterone exerts its effects by binding to androgen receptors in various tissues. This binding activates the receptor, leading to changes in gene expression that promote muscle growth and other androgenic effects. The compound’s 17α-methyl group enhances its oral bioavailability, allowing it to be effective when taken by mouth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Madol belongs to a class of structurally modified steroids designed to mimic the effects of endogenous testosterone while avoiding regulatory scrutiny. Below is a detailed comparison with key analogues:
Tetrahydrogestrinone (THG)
- Structure : THG retains a Δ4 double bond and a C3 carbonyl group, with ethyl substituents at C13 and C15.
- Activity : Exhibits high anabolic and moderate androgenic effects, typical of traditional AAS.
- Detection : Identified via gas chromatography-mass spectrometry (GC-MS) due to its metabolically stable structure.
- Key Difference : this compound’s lack of a C3 carbonyl and Δ2 configuration challenges prior assumptions that a C3 carbonyl is essential for receptor binding .
Norboletone
- Structure: A 19-norsteroid with an ethyl group at C13 and a modified A-ring.
- Activity: High anabolic and androgenic activity, linked to its 19-nor configuration.
- Detection : Metabolizes into identifiable markers, making it easier to detect than this compound.
- Key Difference: this compound’s methyl groups at C17 and absence of a 19-methyl group reduce androgenic side effects compared to norboletone .
Hemapolin
- Relationship : this compound is a metabolite of hemapolin, a precursor steroid used in veterinary doping.
- Metabolism : In horses, hemapolin converts to this compound and oxidized derivatives, detectable in urine via GC-MS .
- Key Difference : Hemapolin’s structural complexity allows it to bypass initial screening, but its metabolic conversion to this compound provides a detection pathway .
Research Findings and Pharmacological Profile
Anabolic vs. Androgenic Activity
Studies confirm this compound’s high anabolic activity (stimulating muscle growth) with low androgenic effects (e.g., virilization), a profile desirable for doping. This contrasts with THG and norboletone, which exhibit balanced or higher androgenic activity .
Metabolism and Detection
- Excretion : this compound and its hydroxylated metabolites are excreted in urine, with baboon and human liver microsomes producing identical metabolic markers .
- Challenges : Its lack of commercial availability and unique structure complicate the development of standardized detection protocols .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogues
Implications for Anti-Doping Efforts
This compound’s structural novelty highlights the need for advanced detection techniques, such as high-resolution mass spectrometry, to identify unknown steroids. Its comparison with THG and norboletone underscores the evolving complexity of designer AAS, necessitating continuous updates to anti-doping databases .
Biological Activity
Desoxymethyltestosterone (DMT), commonly known as Madol, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT). This compound has garnered attention for its significant anabolic properties, making it a subject of interest in both therapeutic and performance-enhancing contexts. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound is characterized by a 17α-methyl group, which enhances its oral bioavailability and anabolic properties. The compound exhibits an anabolic-to-androgenic ratio of approximately 6.5:1, indicating its potential to promote muscle growth while minimizing androgenic side effects. The primary mechanism through which this compound exerts its effects is via binding to androgen receptors (ARs) in target tissues. Upon activation of these receptors, a cascade of cellular events is triggered, promoting muscle growth and the development of secondary male sex characteristics .
Pharmacological Profile
Binding Affinity and Selectivity
Research indicates that this compound binds to the androgen receptor with high selectivity but with approximately half the affinity compared to DHT. This selective binding profile suggests that this compound may exert its anabolic effects while minimizing unwanted androgenic actions .
Anabolic Effects
In vivo studies have demonstrated that administration of this compound leads to significant increases in muscle weight, particularly in the levator ani muscle, without affecting the prostate or seminal vesicles . This selectivity is crucial for athletes seeking performance enhancement without the common side effects associated with traditional anabolic steroids.
Gene Expression Modulation
This compound has been shown to influence gene expression related to muscle growth. Specifically, it stimulates insulin-like growth factor 1 (IGF-1) and myostatin mRNA expression in skeletal muscle, which are critical factors in muscle hypertrophy and regulation .
Potential Therapeutic Applications
Due to its anabolic properties, this compound has been investigated for potential therapeutic applications in conditions such as:
- Muscle Wasting : Its ability to enhance protein synthesis makes it a candidate for treating cachexia and other muscle-degenerative diseases.
- Osteoporosis : By promoting bone density through anabolic activity, this compound could serve as a treatment option for osteoporosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Side Effects and Risks
Despite its therapeutic potential, this compound is associated with several risks typical of anabolic steroids. These include:
- Hormonal Imbalance : Long-term use can disrupt normal hormonal function.
- Liver Toxicity : Evidence suggests that this compound may induce liver stress, as indicated by increased expression of liver enzymes like tyrosine aminotransferase (TAT) .
- Cardiovascular Effects : Notably, treatment with this compound resulted in increased heart weight in animal models, raising concerns about cardiovascular health .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
